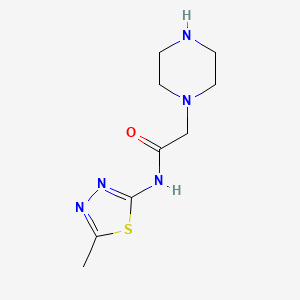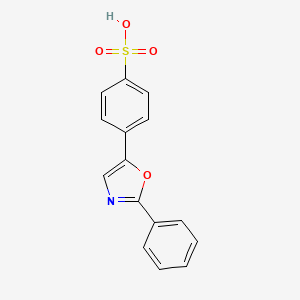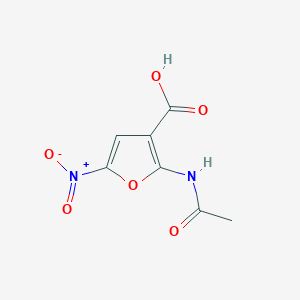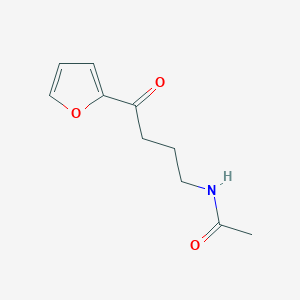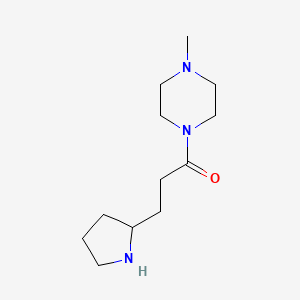
1-(4-Methylpiperazin-1-yl)-3-(pyrrolidin-2-yl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MPHP , belongs to the class of substituted cathinones. These compounds are structurally related to amphetamines and are often associated with psychoactive effects. MPHP features a piperazine ring and a pyrrolidine ring, connected by a propanone linker. Its chemical formula is C₁₃H₂₀N₂O.
准备方法
Synthetic Routes:
Reductive Amination:
Industrial Production:
- While MPHP is not widely produced industrially, it can be synthesized in research laboratories for scientific investigations.
化学反应分析
MPHP undergoes various chemical reactions:
Oxidation: MPHP can be oxidized to form its corresponding ketone or carboxylic acid derivatives.
Reduction: Reduction of MPHP can yield secondary amines or alcohols.
Substitution: The piperazine ring can undergo N-alkylation or N-acylation reactions.
Common Reagents and Conditions:
Major Products:
科学研究应用
MPHP has been studied in various fields:
Neurochemistry: Researchers investigate its effects on neurotransmitter systems, especially dopamine and serotonin.
Pharmacology: MPHP’s psychostimulant properties are of interest.
Forensic Toxicology: Detection and analysis in biological samples.
Designer Drug Market: MPHP has appeared in illicit drug formulations.
作用机制
- MPHP likely acts as a reuptake inhibitor for dopamine and norepinephrine transporters, leading to increased synaptic levels of these neurotransmitters.
- It may also interact with serotonin receptors.
- The exact molecular targets and pathways are still under investigation.
相似化合物的比较
- MPHP shares structural similarities with other substituted cathinones, such as α-PVP (alpha-pyrrolidinopentiophenone) and MDPV (methylenedioxypyrovalerone).
- Its uniqueness lies in the specific combination of the piperazine and pyrrolidine rings.
Remember that MPHP’s psychoactive effects and potential risks make it a subject of regulatory concern. Always prioritize safety and adhere to legal guidelines when researching or handling such compounds
属性
分子式 |
C12H23N3O |
|---|---|
分子量 |
225.33 g/mol |
IUPAC 名称 |
1-(4-methylpiperazin-1-yl)-3-pyrrolidin-2-ylpropan-1-one |
InChI |
InChI=1S/C12H23N3O/c1-14-7-9-15(10-8-14)12(16)5-4-11-3-2-6-13-11/h11,13H,2-10H2,1H3 |
InChI 键 |
KJARMSMFZXIAOG-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1)C(=O)CCC2CCCN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


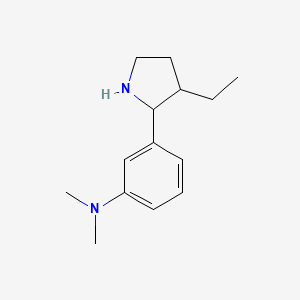
![Ethyl 2,4-dimethyl-5-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-1H-pyrrole-3-carboxylate](/img/structure/B12903826.png)

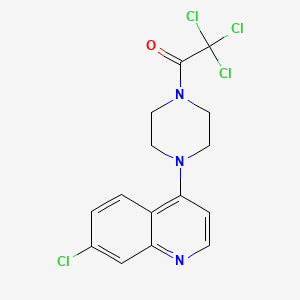
![N,N-dibutyl-N'-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]methanimidamide](/img/structure/B12903836.png)
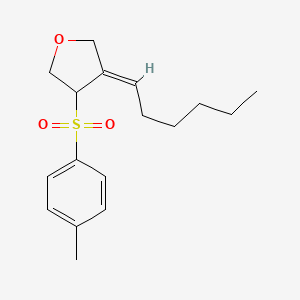
![3-[(3-Fluorophenyl)methyl]-2-sulfanylidenetetrahydropyrimidin-4(1H)-one](/img/structure/B12903854.png)
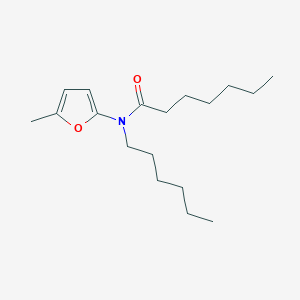
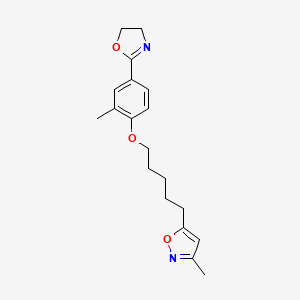
![(2R)-2-amino-3-[(4-sulfamoyl-2,1,3-benzoxadiazol-7-yl)sulfanyl]propanoic acid](/img/structure/B12903874.png)
